1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-8-23-13-10-21(12-5-3-11(17)4-6-12)20-14(13)15(22)19-16-18-7-9-24-16/h3-7,9-10H,2,8H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVXSVUXRPYGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide and a suitable base.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction using propyl bromide and a base such as potassium carbonate.
Incorporation of the Thiazolyl Group: The thiazolyl group can be introduced by reacting the intermediate with thiazole-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or thiazolyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the effectiveness of thiazole and pyrazole derivatives in combating various cancer types. The compound's structure allows it to inhibit key enzymes involved in tumor growth and metastasis:
- Inhibition of Kinases : Research indicates that compounds similar to 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can inhibit multi-target tyrosine kinases, which are pivotal in cancer cell signaling pathways. For instance, a related thiazolidinone derivative demonstrated potent inhibition against c-Met and Src kinases, with IC50 values around 0.021 µmol/L .
Antiviral Properties
The compound has also been investigated for its antiviral potential. It has shown promise in preventing or treating infections caused by various viruses:
- Filovirus Inhibition : A patent outlines the use of similar compounds for preventing viral infections, specifically targeting filoviruses. The mechanism involves disrupting viral replication processes, thereby reducing viral load .
Case Study 1: Anticancer Efficacy
In a study conducted by Qi et al., a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound structurally related to this compound showed significant cytotoxicity against lung carcinoma cell lines (A549), with an IC50 value of 0.041 µM .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 6 | c-Met | 0.021 | A549 |
| Compound 7 | PIM Kinase | 2.2 | MV4-11, K562 |
Case Study 2: Antiviral Activity
A study published in a patent application demonstrated the efficacy of related compounds in inhibiting viral replication in vitro. These compounds were tested against various strains of filoviruses, showing significant reductions in viral titers .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Spectral Data Comparison
| Compound | IR (cm⁻¹) | ESI-MS ([M+H]⁺) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Z899051432 | 3443, 3114, 2926, 1625, 1523, 1509 | 331.2 |
Table 2: Substituent Impact on Properties
| Substituent | Effect on Properties |
|---|---|
| 4-Fluorophenyl | Enhances metabolic stability and lipophilicity |
| Propoxy | Increases molecular flexibility and LogP compared to methoxy or ethoxy groups |
| Thiazol-2-yl | Provides hydrogen-bonding sites; may improve target affinity vs. methyl-thiazole |
Biological Activity
1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is part of a larger class of pyrazole derivatives, which have been extensively studied for their diverse biological effects.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 320.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the thiazole and pyrazole moieties suggests potential interactions with kinases and other signaling molecules.
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling cascades such as Notch-AKT .
Anti-inflammatory Effects
Compounds within the pyrazole class have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For instance, a related study reported that certain pyrazole derivatives inhibited these cytokines effectively at low concentrations, suggesting a therapeutic potential for inflammatory diseases .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease states. For example, some pyrazole derivatives have shown potent inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disorders . This suggests that this compound may possess similar enzyme-inhibitory properties.
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of pyrazole derivatives, including those with similar structural features to our compound. It was found that these compounds significantly inhibited cell proliferation in various cancer cell lines, leading to G2/M phase arrest and apoptosis .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of related pyrazole compounds. The results indicated a marked reduction in inflammation markers in animal models treated with these compounds, demonstrating their potential for therapeutic use in conditions like arthritis .
Data Table: Biological Activities of Related Pyrazole Compounds
Q & A
Q. How is 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically synthesized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or acrylates under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the 4-propoxy group through nucleophilic substitution using propyl bromide and a base like K₂CO₃ in DMF .
- Step 3 : Carboxamide coupling with thiazol-2-amine via carbodiimide-mediated activation (e.g., EDCI/HOBt in DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) ensures >95% purity .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; thiazole C=N at ~160 ppm) .
- FTIR : Identify carbonyl (C=O stretch at ~1670 cm⁻¹) and NH bands (3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Q. How does the propoxy substituent influence the compound’s solubility?
- LogP Calculation : Propoxy increases lipophilicity (predicted logP ~3.2 via ChemAxon), reducing aqueous solubility.
- Experimental Solubility : Test in PBS (pH 7.4) and DMSO. Typically, solubility is <0.1 mg/mL in PBS, requiring DMSO stock solutions for biological assays .
Advanced Research Questions
Q. What strategies optimize the yield of the carboxamide group during synthesis?
- Coupling Reagents : Use HATU or DCC over EDCI for sterically hindered amines (yield improves from 50% to 75%) .
- Solvent Optimization : Replace DCM with DMF to enhance reagent solubility and reaction homogeneity .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Standardize Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and DMSO concentrations (<0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .
Q. What methods determine binding affinity to target proteins?
Q. How does the 4-fluorophenyl group impact metabolic stability?
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular Docking : AutoDock Vina to predict binding poses against target proteins (e.g., kinases) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess complex stability and key residue interactions .
- QSAR Modeling : Build regression models using descriptors like polar surface area and H-bond donors .
Q. How can environmental stability be analyzed for this compound?
Q. How should conflicting crystallography data be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
